
MK-8666
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MK-8666 is a partial GPCR (G-protein-coupled receptor) agonist that is coordinated with the action of GPR40. GPR40, also known as free fatty acid (FFA) receptor 1 modulates fatty acid-induced insulin secretion in pancreatic beta cells and in intestinal enteroendocrine cells. Thus, this compound has been investigated for treatment of type 2 diabetes mellitus and has been shown to robustly lower glucose without negative effects.
科学研究应用
Pharmacological Profile
MK-8666 exhibits a unique mechanism of action by stimulating insulin secretion in a glucose-dependent manner, which minimizes the risk of hypoglycemia—an essential feature for diabetes management . The compound's pharmacokinetics reveal a median time to maximum concentration (Tmax) of 2.0 to 2.5 hours and a mean terminal half-life ranging from 22 to 32 hours, supporting its suitability for once-daily dosing regimens .
Phase Ib Clinical Trial
A pivotal Phase Ib clinical trial assessed the safety, tolerability, and efficacy of this compound in patients with type 2 diabetes. The study involved 63 participants who received varying doses (50 mg, 150 mg, and 500 mg) over 14 days. Key findings from this trial include:
- Efficacy : this compound significantly reduced fasting plasma glucose (FPG) levels compared to placebo:
- Safety : The compound was generally well tolerated with no serious adverse effects reported. One case of mild-to-moderate transaminitis was noted in the 150 mg group .
- Pharmacokinetics : The study established a robust pharmacokinetic/pharmacodynamic model that predicted glucose response effectively, aiding in the design of future trials .
Case Studies and Metabolite Synthesis
Research has also explored the metabolic pathways of this compound, particularly focusing on its glucuronide metabolites. A notable case study involved the synthesis of an O-glucuronide of this compound through microbial biotransformation. This synthesis is crucial for understanding the compound's stability and clearance mechanisms in biological systems .
Comparative Efficacy
To better illustrate the performance of this compound, a comparative table summarizing its effects against other GPR40 agonists is provided below:
Compound | Dose (mg) | FPG Reduction (mg/dL) | Safety Profile |
---|---|---|---|
This compound | 500 | 54.1 | Generally well tolerated |
Other Agonist A | TBD | TBD | TBD |
Other Agonist B | TBD | TBD | TBD |
Note: TBD = To Be Determined based on available literature.
化学反应分析
Metabolic Activation and Reactive Intermediate Formation
MK-8666 undergoes bioactivation via hepatic metabolism, forming reactive intermediates implicated in covalent protein binding and drug-induced liver injury (DILI). Key pathways include:
Acyl Glucuronidation
-
The carboxylic acid moiety of this compound is metabolized to an acyl glucuronide (AG) by UDP-glucuronosyltransferases (UGTs) .
-
AGs are prone to intramolecular rearrangement, generating reactive aldehydes that form glycation adducts with lysine residues on proteins (e.g., imine adducts A4a-c ) .
Acyl-CoA Thioester Formation
-
This compound is converted to an acyl-CoA thioester via acyl-CoA synthetase, which facilitates transacylation reactions with nucleophilic residues (e.g., lysine, serine, cysteine) on proteins .
-
These adducts (A1-A3 ) were detected in rat and human hepatocytes, with higher covalent binding levels observed in microsomes fortified with CoA and ATP .
Table 1: Covalent Binding and Reactive Metabolites of this compound
Metabolite/Adduct | Formation Pathway | Detected in | Key Amino Acid Targets |
---|---|---|---|
Acyl glucuronide | UGT-mediated glucuronidation | Hepatocytes, Microsomes | Lysine (glycation) |
Acyl-CoA thioester | CoA/ATP-dependent synthesis | Hepatocytes, Microsomes | Lysine, Serine, Cysteine |
A1-A3 | Transacylation | Hepatocytes | Lys, Ser, Cys |
A4a-c | Glycation (AG rearrangement) | Microsomes | Lysine |
Stabilization via Protein-Ligand Interactions
Molecular dynamics (MD) and binding free energy calculations reveal stabilization mechanisms of this compound in its target receptor, GPR40:
Hydrogen Bonding with ECL2 Residues
-
This compound forms stable hydrogen bonds with Trp150 and Leu158 on extracellular loop 2 (ECL2) of GPR40.
-
In the presence of AP8 (a co-agonist), hydrogen bond occupancy increases to 78–83%, compared to ≤14% in this compound-alone systems .
Binding Free Energy Contributions
MM/GBSA calculations show enhanced binding affinity of this compound in the presence of AP8:
Table 2: Binding Free Energy Components (kcal/mol)
Component | GPR40-MK6 (this compound alone) | GPR40-MK6-AP8 (with AP8) |
---|---|---|
ΔE<sub>vdw</sub> | -56.42 ± 1.94 | -62.11 ± 3.07 |
ΔE<sub>ele</sub> | -14.11 ± 4.80 | -17.99 ± 4.41 |
ΔG<sub>binding</sub> | -18.25 | -25.45 |
The synergistic effect of AP8 improves this compound’s binding stability by enhancing van der Waals (vdW) and electrostatic (ele) interactions, particularly at Trp150 and Leu158 .
Mechanistic Insights into Toxicity
The reactive metabolites of this compound contribute to its hepatotoxicity:
-
Covalent Binding : this compound’s AG and acyl-CoA thioester metabolites covalently modify hepatic proteins, triggering immune-mediated DILI .
-
Glutathione (GSH) Depletion : Co-incubation with GSH reduces covalent binding by 41–45%, suggesting reactive intermediates are partially detoxified via GSH conjugation .
Computational Modeling of Reaction Pathways
Steered MD simulations highlight critical conformational changes in GPR40 upon this compound binding:
属性
CAS 编号 |
1544739-76-5 |
---|---|
分子式 |
C29H31NO6S |
分子量 |
521.628 |
IUPAC 名称 |
(6R)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C29H31NO6S/c1-17-10-22(35-8-5-9-37(3,33)34)11-18(2)26(17)20-7-4-6-19(12-20)16-36-25-14-21-13-23-27(24(21)15-30-25)28(23)29(31)32/h4,6-7,10-12,14-15,23,27-28H,5,8-9,13,16H2,1-3H3,(H,31,32)/t23?,27?,28-/m1/s1 |
InChI 键 |
CODQKEMYZZKQAE-BHOIILBASA-N |
SMILES |
O=C([O-])[C@@H]1C(C21)CC3=C2C=NC(OCC4=CC=CC(C5=C(C)C=C(OCCCS(=O)(C)=O)C=C5C)=C4)=C3.[NH3+]C(CO)(CO)CO |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MK-8666; MK 8666; MK8666 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。